

## An In-depth Technical Guide to the Target Validation of Vidofludimus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Vidofludimus |           |
| Cat. No.:            | B1684499     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vidofludimus calcium (formerly IMU-838) is an orally administered, small-molecule investigational drug under development for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS) and ulcerative colitis (UC).[1][2][3] Developed by Immunic Therapeutics, Vidofludimus calcium is a next-generation selective immune modulator that exhibits a unique dual mechanism of action.[4][5][6][7] It not only inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the metabolism of activated lymphocytes, but also activates the nuclear receptor-related 1 (Nurr1), a transcription factor with significant neuroprotective functions.[1][2][8] This dual activity provides a targeted anti-inflammatory effect on hyperactive immune cells while simultaneously offering the potential for direct neuroprotection, positioning it as a promising candidate for treating the complex pathophysiology of diseases like MS.[2][7][9]

# Core Mechanisms of Action Dihydroorotate Dehydrogenase (DHODH) Inhibition

The primary anti-inflammatory effect of **Vidofludimus** is achieved through the selective inhibition of dihydroorotate dehydrogenase (DHODH).[3][10] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[3][11]







While most cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis.[2][3] These activated lymphocytes rely heavily on the de novo pathway. By inhibiting DHODH, **Vidofludimus** imposes metabolic stress specifically on these hyperactive, pathogenic immune cells, leading to a reduction in their proliferation and a decrease in the secretion of proinflammatory cytokines like IL-17 and IFN-y.[2][12][13] This targeted approach allows **Vidofludimus** to modulate the aberrant immune response without causing broad immunosuppression, thereby preserving the function of the normal immune system.[2][3]

Preclinical studies have demonstrated that **Vidofludimus** is a potent inhibitor of human DHODH, being 2.6 times more potent than the established DHODH inhibitor, teriflunomide.[12] [13]





Caption: Vidofludimus inhibits DHODH, blocking pyrimidine synthesis.

## **Nuclear Receptor-Related 1 (Nurr1) Activation**







In addition to its immunomodulatory effects, **Vidofludimus** possesses a neuroprotective mechanism through the activation of the Nuclear receptor-related 1 (Nurr1, also known as NR4A2).[1][8][14] Nurr1 is a transcription factor highly expressed in the central nervous system, particularly in dopaminergic neurons, microglia, and astrocytes.[8]

Nurr1 activation is associated with several neuroprotective functions:

- In Microglia and Astrocytes: It leads to a reduction in the production of pro-inflammatory cytokines and blocks the generation of neurotoxic agents like reactive oxygen species (ROS) and nitric oxide.[1][2]
- In Neurons: It promotes neuronal survival, differentiation, and enhances neurotransmission. [1][2]

By activating Nurr1, **Vidofludimus** has the potential to directly protect neurons from damage, reduce neuroinflammation, and halt the progression of disability in neurodegenerative diseases like MS.[1][2] This mechanism is distinct from its anti-inflammatory action and offers a complementary therapeutic approach.





Caption: Vidofludimus activates the Nurr1 pathway for neuroprotection.

## **Target Validation: Quantitative Data Summary**

The dual targets of **Vidofludimus** have been validated through extensive preclinical and clinical studies. The following tables summarize key quantitative findings.



**Table 1: Preclinical In Vitro & In Vivo Data** 

| Parameter                    | Assay/Model                                         | Finding                                                      | Reference |
|------------------------------|-----------------------------------------------------|--------------------------------------------------------------|-----------|
| DHODH Inhibition             | Cell-free human<br>DHODH assay                      | 2.6 times more potent than teriflunomide                     | [12][13]  |
| T-Cell Proliferation         | Human T-lymphocyte proliferation assay              | More efficacious inhibition compared to teriflunomide        | [12][13]  |
| Cytokine Secretion           | Activated human T-cells                             | Dose-dependent<br>inhibition of IL-17 and<br>IFN-y secretion | [4][12]   |
| In Vivo Efficacy             | Rat Experimental Autoimmune Encephalomyelitis (EAE) | Dose-dependent reduction in cumulative disease scores        | [8]       |
| Nurr1 Activation             | Nurr1 target gene expression (CNS)                  | Increased expression<br>of Nurr1 and target<br>gene TH       | [4]       |
| Neuroprotection<br>Biomarker | EAE Model                                           | Reduced plasma<br>neurofilament light<br>chain (NfL) levels  | [15]      |

**Table 2: Clinical Trial Data (Phase 2 Studies)** 



| Trial Name<br>(Indication)               | Patient<br>Population     | Key Endpoint                                                              | Result                                                            | Reference |
|------------------------------------------|---------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| EMPhASIS<br>(Relapsing-<br>Remitting MS) | RRMS                      | Cumulative number of combined unique active (CUA) MRI lesions at 24 weeks | ~70% reduction with 30mg and 45mg doses vs. placebo               | [16]      |
| CALLIPER<br>(Progressive MS)             | Progressive MS            | 24-week Confirmed Disability Worsening (CDW)                              | 20% relative risk reduction in overall PMS population vs. placebo | [17]      |
| CALLIPER<br>(Progressive MS)             | Primary<br>Progressive MS | 24-week Confirmed Disability Worsening (CDW)                              | 30% relative risk reduction vs. placebo                           | [17]      |
| CALLIPER<br>(Progressive MS)             | Biomarker<br>(Serum NfL)  | Change in serum<br>neurofilament<br>light chain (NfL)                     | 22.4% reduction<br>vs. placebo<br>(interim analysis)              | [10]      |
| CALDOSE-1<br>(Ulcerative<br>Colitis)     | Moderate-to-<br>severe UC | Clinical<br>remission at<br>week 50<br>(maintenance<br>phase)             | Dose-dependent increase in clinical remission rate (P=0.0358)     | [18]      |

## Detailed Experimental Protocols Cell-Free DHODH Inhibition Assay

This assay quantifies the direct inhibitory effect of **Vidofludimus** on the enzymatic activity of DHODH.

• Objective: To determine the IC50 value of **Vidofludimus** for human DHODH.



#### Materials:

- Recombinant N-terminally truncated human DHODH enzyme.[8]
- Substrates: L-dihydroorotate (DHO), Coenzyme Q.
- Electron acceptor/reporter: 2,6-dichloroindophenol (DCIP).[19]
- Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
   [20]
- **Vidofludimus** calcium and control inhibitors (e.g., teriflunomide) at various concentrations.
- 96-well microplate and spectrophotometer.

#### · Protocol:

- Prepare serial dilutions of Vidofludimus and control compounds in the assay buffer.
- In a 96-well plate, add the recombinant DHODH enzyme to each well.
- Add the compound dilutions to the wells and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.[20][21]
- Initiate the enzymatic reaction by adding the substrates (DHO, Coenzyme Q) and the reporter molecule DCIP.
- Immediately measure the decrease in absorbance at 600 nm over time. The reduction of the blue DCIP to its colorless form is proportional to DHODH activity.[19]
- Calculate the initial reaction velocity (V) for each compound concentration.
- Plot the percentage of inhibition [(V\_control V\_inhibitor) / V\_control] \* 100 against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.





Caption: Workflow for the cell-free DHODH inhibition assay.

### **Cytokine Measurement by ELISA**

This protocol is used to quantify the effect of **Vidofludimus** on the production of key proinflammatory cytokines by activated immune cells.

- Objective: To measure the concentration of cytokines (e.g., IL-17A, IFN-γ) in cell culture supernatants.
- Principle: The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying single analytes in clinical and research settings.[22][23] A capture antibody specific to the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine, forming a "sandwich." Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the cytokine concentration.[23]
- Protocol (Sandwich ELISA):
  - Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-17A). Incubate overnight at 4°C.
  - Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
     Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
  - Sample Incubation: Wash the plate. Add standards (known concentrations of recombinant cytokine) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

### Foundational & Exploratory





- Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.
- Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
- Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes until a color develops.
- Stopping the Reaction: Add a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) to each well. The color will change from blue to yellow.
- Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
- Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the cytokine concentration in the unknown samples.





Caption: Standard workflow for a sandwich ELISA protocol.



### **Phospho-STAT3 Detection Assay**

This assay can be used to investigate downstream signaling effects, as STAT3 is an important transcription factor for many cytokines. While not a direct target of **Vidofludimus**, its modulation can indicate broader effects on inflammatory pathways.

- Objective: To measure the level of STAT3 phosphorylation at Tyrosine 705 (Tyr705) in cell lysates, which is indicative of its activation.[24]
- Principle: Western Blotting is a common method to detect specific proteins and their
  phosphorylation status.[24] An alternative, higher-throughput method is a plate-based
  immunoassay (e.g., HTRF, MSD, or ELISA).[25][26][27] The ELISA-based protocol involves
  capturing total STAT3 from a cell lysate and then detecting the phosphorylated form with a
  specific antibody.
- Protocol (ELISA-based):
  - Cell Culture and Lysis: Culture cells (e.g., human T-cells, monocytes) and treat with stimuli (e.g., cytokines) with or without Vidofludimus. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[24]
  - Protein Quantification: Determine the total protein concentration of each lysate using a compatible protein assay (e.g., BCA).
  - Assay Procedure: a. Add equal amounts of total protein from each cell lysate to wells of a microplate pre-coated with a pan-STAT3 capture antibody. Incubate for 2.5 hours at room temperature. b. Wash the wells to remove unbound proteins. c. Add a detection antibody specific for phosphorylated STAT3 (pTyr705). Incubate for 1-2 hours. d. Wash away the unbound detection antibody. e. Add an HRP-conjugated secondary antibody. Incubate for 1 hour. f. Wash and add a TMB substrate. g. Stop the reaction and measure absorbance at 450 nm.
  - Normalization (Optional but Recommended): In parallel wells, use a pan-STAT3 detection antibody instead of the phospho-specific one to measure the total amount of STAT3 captured. The phospho-STAT3 signal can then be normalized to the total STAT3 signal to account for differences in cell number or protein loading.



#### Conclusion

The target validation for **Vidofludimus** calcium is supported by a robust body of preclinical and clinical evidence. Its dual mechanism of action—inhibiting DHODH to selectively target proliferating, pathogenic lymphocytes and activating Nurr1 to provide direct neuroprotection—presents a compelling and multifaceted therapeutic strategy. Quantitative data from enzymatic assays, cell-based functional studies, animal models, and human clinical trials consistently demonstrate its efficacy in modulating the immune system and its potential to protect the central nervous system. These validated targets underscore the promise of **Vidofludimus** calcium as a next-generation oral therapy for autoimmune and neurodegenerative diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vidofludimus Wikipedia [en.wikipedia.org]
- 2. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 3. What is Vidofludimus calcium used for? [synapse.patsnap.com]
- 4. Immunic Presents Key Vidofludimus Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of Vidofludimus Calcium in Patients with Post COVID Syndrome BioSpace [biospace.com]
- 7. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of Vidofludimus Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]
- 8. imux.com [imux.com]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. Vidofludimus calcium | MS Trust [mstrust.org.uk]

### Foundational & Exploratory





- 11. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]
- 16. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 18. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. droracle.ai [droracle.ai]
- 23. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 25. revvity.com [revvity.com]
- 26. mesoscale.com [mesoscale.com]
- 27. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Target Validation of Vidofludimus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#vidofludimus-target-validation-studies]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com